6,6-Dimethyl-1,2-thiazinane 1,1-dioxide

Description

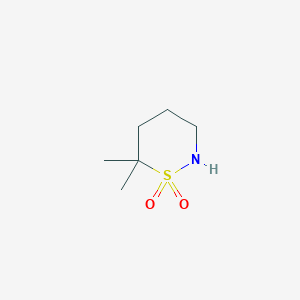

Structure

3D Structure

Properties

IUPAC Name |

6,6-dimethylthiazinane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-6(2)4-3-5-7-10(6,8)9/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBXZTHXGSUBPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNS1(=O)=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 1,2 Thiazinane 1,1 Dioxides

Quantum Chemical Studies (Density Functional Theory, Frontier Molecular Orbital Analysis)

Quantum chemical studies, particularly DFT, have become indispensable tools for investigating the intricacies of molecular systems. researchgate.net These methods allow for the calculation of geometric parameters, electronic properties, and reactivity descriptors, providing a detailed picture of the molecule's intrinsic characteristics.

The geometry of the 1,2-thiazinane 1,1-dioxide ring is a critical determinant of its physical and chemical properties. X-ray crystallography and computational studies on related structures, such as 1,2-benzothiazine 1,1-dioxides, reveal key conformational features.

The geometry around the sulfur atom in the sulfonyl group (>SO₂) is consistently found to be a distorted tetrahedron. nih.gov The thiazine (B8601807) ring itself is not planar. nih.gov For saturated six-membered rings like 1,2-thiazinane 1,1-dioxide, conformations such as the chair, boat, and twist-boat are possible. Studies on analogous benzo-fused derivatives have confirmed that the thiazine portion of the molecule is non-planar, with the sulfur and nitrogen atoms deviating significantly from the mean plane of the carbon atoms. nih.gov For instance, in a series of dimeric 1,2-benzothiazine 1,1-dioxides, the deviation of the nitrogen and sulfur atoms from the mean plane of the ring was quantified, confirming a puckered conformation. nih.gov The presence of bulky substituents, such as the gem-dimethyl group at the C-6 position in 6,6-dimethyl-1,2-thiazinane 1,1-dioxide, would be expected to significantly influence the ring's preferred conformation, likely favoring a chair form where steric interactions are minimized.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, whereas the LUMO energy relates to its electron affinity and electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability and reactivity. nanobioletters.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nanobioletters.com Conversely, a small gap suggests the molecule is more reactive.

DFT calculations on various 1,2-benzothiazine 1,1-dioxide derivatives have shown substantial HOMO-LUMO gaps, typically ranging from 4.43 to 5.12 eV, indicating high stability. nih.gov The distribution of the HOMO and LUMO electron clouds reveals the most probable sites for electrophilic and nucleophilic attack. In many benzothiazine derivatives, the electron density for both HOMO and LUMO is located on parts of the benzothiazine system, with the strong electron-withdrawing effect of the sulfonyl group playing a key role in stabilizing the LUMO. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 5 | -7.50 | -2.38 | 5.12 |

| Derivative 6 | -7.48 | -2.38 | 5.10 |

| Derivative 7 | -6.48 | -2.34 | 4.50 |

| Derivative 8 | -6.99 | -2.56 | 4.43 |

Molecular Dynamics and Conformational Landscapes

While quantum chemical calculations provide static pictures of molecules at their energy minima, molecular dynamics (MD) simulations can explore the conformational landscape and dynamic behavior over time. Such studies are crucial for understanding how molecules like 1,2-thiazinane 1,1-dioxide behave in a physiological environment, including their flexibility and interactions with biological macromolecules.

Currently, there is a scarcity of published MD studies specifically focused on the 6,6-dimethyl-1,2-thiazinane 1,1-dioxide scaffold. However, conformational analyses of related six-membered sulfur-containing heterocycles have been performed, revealing the energy barriers associated with ring inversion (e.g., chair-to-chair interconversion). researchgate.net For the 1,2-thiazinane 1,1-dioxide ring, MD simulations could elucidate the preferred conformations, the pathways of conformational change, and the influence of the solvent environment on these dynamics. This remains a promising area for future research.

Structure-Reactivity and Structure-Property Relationships of 1,2-Thiazinane 1,1-dioxide Scaffolds

Understanding the relationship between a molecule's structure and its chemical reactivity or biological properties is a cornerstone of medicinal chemistry. For the 1,2-thiazinane 1,1-dioxide scaffold, these relationships are governed by the interplay of substituent effects and stereochemistry.

The nature and position of substituents on the 1,2-thiazinane 1,1-dioxide ring can dramatically alter its electronic and steric properties, thereby influencing its reactivity and biological activity. nih.gov It is a common strategy to introduce electron-donating or electron-withdrawing groups to tune the electronic properties of a molecule, such as its HOMO and LUMO energy levels. rsc.org

For example, studies on various heterocyclic systems have shown that substituents can modulate the HOMO-LUMO gap, making the molecule more or less reactive. rsc.orgresearchgate.net In the context of 1,2-benzothiazine 1,1-dioxides, changing the substituent on the nitrogen atom or the fused benzene (B151609) ring has been shown to significantly impact their enzyme inhibition profiles. nih.gov The introduction of the gem-dimethyl group at the C-6 position imposes specific steric constraints that can influence the accessibility of nearby functional groups and lock the ring into a more rigid conformation, which in turn can affect its binding affinity to biological targets. The sulfonyl group itself is a very strong electron-withdrawing group, which significantly influences the electronic properties of the entire heterocyclic ring. mdpi.com

The introduction of one or more chiral centers into the 1,2-thiazinane 1,1-dioxide scaffold leads to the possibility of stereoisomers (enantiomers and diastereomers). Stereochemistry can have a profound impact on a molecule's chemical behavior and, most notably, its pharmacological activity. The synthesis of 1,2-thiazinane-1,1-dioxide derivatives as mixtures of diastereomers has been reported, underscoring the importance of stereochemical considerations in this class of compounds. nih.govsemanticscholar.org

Applications of 6,6 Dimethyl 1,2 Thiazinane 1,1 Dioxide and Derivatives in Organic Synthesis

Utilization as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are instrumental in asymmetric synthesis for controlling the stereochemical outcome of a reaction. While various chiral sultams, such as those derived from camphor (B46023) (e.g., Oppolzer's sultam), are widely employed, specific studies detailing the use of chiral derivatives of 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide as chiral auxiliaries are not found in the surveyed literature.

Asymmetric Alkylation Reactions

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction where a chiral auxiliary directs the approach of an electrophile to a prochiral enolate. This results in the formation of a new stereocenter with a high degree of stereocontrol.

Research Findings: There are no specific documented examples or data tables in the reviewed literature that demonstrate the use of N-acyl derivatives of 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide in asymmetric alkylation reactions. The performance of such a system, including diastereoselectivity and yields, remains uninvestigated.

Stereoselective Aldol (B89426) Reactions

Stereoselective aldol reactions are powerful methods for constructing β-hydroxy carbonyl compounds, which are key motifs in many natural products. Chiral auxiliaries are often used to control the absolute and relative stereochemistry of the newly formed stereocenters.

Research Findings: The scientific literature does not provide specific instances of 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide being employed as a chiral auxiliary in stereoselective aldol reactions. Consequently, there are no available data on the diastereomeric ratios or enantiomeric excesses that might be achieved using this specific scaffold.

Diels-Alder Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. When chiral auxiliaries are attached to the dienophile, they can effectively control the facial selectivity of the diene's approach, leading to enantiomerically enriched cycloadducts.

Research Findings: A review of the literature did not yield any studies where 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide derivatives were utilized as chiral auxiliaries to direct the stereochemical course of Diels-Alder reactions.

Role as Key Building Blocks and Precursors for Complex Molecules

The 1,2-thiazinane 1,1-dioxide core is a recurring motif in various biologically active compounds and serves as a versatile synthetic intermediate. nih.gov General synthetic routes to produce a range of substituted 1,2-thiazinane-1,1-dioxides have been developed, often starting from corresponding amino-alcohols or amino-halides. nih.gov These heterocyclic systems can be further functionalized and incorporated into larger, more complex molecular architectures. nih.gov

Research Findings: While the synthesis of various 1,2-thiazinane-1,1-dioxide derivatives is described in the literature, there are no specific examples that highlight the use of 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide as a distinct key building block or precursor in the total synthesis of complex natural products or pharmaceutical agents. Its potential in this capacity is yet to be explored and documented.

Development of Novel Reagents (e.g., Electrophilic Fluorinating Agents)

The development of new reagents for specific chemical transformations is a crucial area of chemical research. N-fluoro compounds, particularly those derived from sulfonamides and sultams, are important electrophilic fluorinating agents. The principle involves attaching a fluorine atom to the nitrogen of an electron-deficient scaffold, making the fluorine atom electrophilic.

Research Findings: There is no direct evidence in the scientific literature of 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide being used as a scaffold for the development of novel reagents, such as electrophilic fluorinating agents. While structurally related N-fluorosultams have been synthesized and utilized for fluorination, the specific N-fluoro derivative of 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide has not been reported, and its efficacy as a fluorinating agent remains unknown.

Analytical and Spectroscopic Characterization Techniques for 1,2 Thiazinane 1,1 Dioxides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,2-thiazinane 1,1-dioxides. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide, distinct signals are expected for the protons of the heterocyclic ring and the methyl groups. The gem-dimethyl groups at the C-6 position would typically appear as a singlet in the aliphatic region of the spectrum. The methylene (B1212753) protons at the C-3, C-4, and C-5 positions would present as multiplets, with their chemical shifts and coupling patterns influenced by their proximity to the nitrogen and sulfonyl groups. For instance, protons adjacent to the nitrogen atom (C-2) are expected to be shifted downfield compared to other methylene protons. Dynamic NMR spectroscopy can also be employed to study conformational changes and interconverting enantiomorphic pairs (atropisomers) in solution. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. mdpi.com The spectrum would show distinct resonances for the quaternary carbon at C-6, the two equivalent methyl carbons, and the three methylene carbons of the ring. The chemical shifts are indicative of the electronic environment, with carbons bonded to heteroatoms (N and S) showing characteristic downfield shifts. mdpi.commdpi.com

Table 1: Expected NMR Spectroscopic Data for 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide

| Atom | Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| CH ₂ (Position 3) | ¹H | Downfield multiplet | Multiplet |

| CH ₂ (Position 4) | ¹H | Mid-range multiplet | Multiplet |

| CH ₂ (Position 5) | ¹H | Upfield multiplet | Multiplet |

| C(CH ₃)₂ (Position 6) | ¹H | Upfield singlet | Singlet |

| NH | ¹H | Broad, variable | Singlet (broad) |

| C H₂ (Position 3) | ¹³C | Downfield | - |

| C H₂ (Position 4) | ¹³C | Mid-range | - |

| C H₂ (Position 5) | ¹³C | Mid-range | - |

| C (CH₃)₂ (Position 6) | ¹³C | Upfield | - |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups present in 1,2-thiazinane 1,1-dioxides. The most characteristic feature in the IR spectrum of 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide is the presence of strong absorption bands corresponding to the sulfonyl group (SO₂). These are typically observed as two distinct, strong stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs).

Other significant absorption bands include the N-H stretching vibration, which appears as a moderate band in the 3450-3250 cm⁻¹ region, and the C-H stretching vibrations of the methylene and methyl groups, typically found just below 3000 cm⁻¹.

Table 2: Characteristic Infrared Absorption Frequencies for 1,2-Thiazinane 1,1-dioxides

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1180 - 1140 | Strong |

| Amine (N-H) | Stretch | 3450 - 3250 | Moderate |

Mass Spectrometry Applications

Mass spectrometry (MS) is utilized to determine the molecular weight and elemental composition of 1,2-thiazinane 1,1-dioxides and to gain insight into their fragmentation patterns, which aids in structural confirmation. semanticscholar.org Techniques like Electrospray Ionization (ESI) and Electron Impact (EI) can be used. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.com

The fragmentation of the 1,2-thiazinane 1,1-dioxide ring under mass spectrometric conditions can proceed through several pathways. Common fragmentation may include the loss of the SO₂ group, cleavage of the heterocyclic ring, or a retro-hetero-Diels-Alder reaction, which has been observed in related thiazine (B8601807) structures. mdpi.com The analysis of these fragmentation patterns provides corroborating evidence for the proposed molecular structure.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of 1,2-thiazinane 1,1-dioxides in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles. nih.gov

Studies on related 1,2-thiazinane 1,1-dioxide derivatives have shown that the six-membered thiazine ring typically adopts a non-planar conformation, such as a half-chair or sofa conformation. nih.goviucr.org For example, in the structure of 2-(4-Chlorophenyl)-3,5-dimethyl-1λ6,2-thiazine-1,1-dione, the thiazine ring adopts a half-chair conformation where the sulfur atom is significantly displaced from the plane formed by the other five atoms of the ring. nih.gov X-ray analysis also reveals details about intermolecular interactions, such as hydrogen bonding involving the N-H and SO₂ groups, which dictate the crystal packing arrangement. nih.govnih.gov

Table 3: Representative Crystallographic Data for a 1,2-Thiazine 1,1-dioxide Derivative

| Parameter | Value |

|---|---|

| Compound | 2-(4-Chlorophenyl)-3,5-dimethyl-1λ6,2-thiazine-1,1-dione nih.gov |

| Formula | C₁₂H₁₂ClNO₂S nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c nih.gov |

| a (Å) | 11.2237 (1) nih.gov |

| b (Å) | 15.1606 (2) nih.gov |

| c (Å) | 7.8752 (1) nih.gov |

| β (°) | 108.4503 (8) nih.gov |

| Volume (ų) | 1271.15 (3) nih.gov |

Chromatographic Methods for Separation and Purification (e.g., Supercritical Fluid Chromatography)

Chromatographic techniques are essential for the separation and purification of 1,2-thiazinane 1,1-dioxides from reaction mixtures and for the separation of stereoisomers. Supercritical Fluid Chromatography (SFC) has emerged as a particularly effective method in this context. nih.govresearchgate.net

SFC is a form of normal phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org This technique offers advantages such as high efficiency, rapid separations, and reduced environmental impact due to lower solvent consumption compared to traditional HPLC. mdpi.comlibretexts.org For derivatives of 1,2-thiazinane 1,1-dioxide, chiral SFC has been successfully employed to separate complex mixtures of diastereomers and enantiomers, which is crucial for isolating specific stereoisomers for further study. nih.govresearchgate.net The separation is typically achieved on packed columns with various stationary phases, often using a modifier like methanol (B129727) mixed with the carbon dioxide mobile phase. nih.govresearchgate.net

Kinetic Studies of Reactions Involving 1,2-Thiazinane 1,1-dioxides

Kinetic studies provide quantitative information about the rates and mechanisms of chemical reactions involving 1,2-thiazinane 1,1-dioxides. Such studies can focus on the formation of the thiazinane ring (cyclization reactions), its cleavage (ring-opening reactions), or its conformational dynamics.

Reaction kinetics can be monitored using spectroscopic or chromatographic methods. For example, the progress of a synthesis reaction can be followed over time by taking aliquots from the reaction mixture and analyzing them by HPLC or NMR spectroscopy to determine the concentration of reactants and products. mdpi.com This data allows for the determination of reaction rates and the elucidation of the reaction mechanism.

Furthermore, dynamic NMR spectroscopy is a powerful technique for studying the kinetics of conformational isomerization. researchgate.net For 1,2-thiazinane 1,1-dioxides, this could involve measuring the rate of ring-flipping or rotation around single bonds, providing insight into the energy barriers associated with these conformational changes.

Q & A

Q. What are the common synthetic routes for 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide and its derivatives?

Methodological Answer: The synthesis of 6,6-dimethyl-1,2-thiazinane 1,1-dioxide derivatives typically involves:

- Radical-initiated cyclization : Reaction of chlorosulfonyl isocyanate with olefins in the presence of radical initiators (e.g., AIBN) to form the thiazinane core .

- Diastereoselective approaches : Sequential sulfonylation and lithiation steps using reagents like BnSO₂Cl and Et₃N, followed by chiral column purification for enantiomeric separation .

- Tandem reactions : SN/Michael addition sequences starting from sulfonanilides and allyl bromides to build the heterocyclic ring .

Q. Key Reaction Conditions Table

| Method | Reagents/Catalysts | Yield (%) | Key Reference |

|---|---|---|---|

| Radical cyclization | Chlorosulfonyl isocyanate, AIBN | 50-70 | |

| Diastereoselective synthesis | BnSO₂Cl, n-BuLi, RuPhos | 16-73 | |

| Tandem SN/Michael | EWG-allyl bromides, DMF | 60-85 |

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer: Critical techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., δ 2.1-2.3 ppm for methyl groups) .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 211.0667 for C₁₀H₁₃NO₂S) .

- X-ray crystallography : For resolving stereochemical ambiguities (e.g., CCDC-144850/144851 for analogous structures) .

- HPLC-PDA : Purity assessment and detection of degradation products under stress conditions .

Q. How can researchers assess the compound's stability under different experimental conditions?

Methodological Answer: Stability studies should include:

- Forced degradation : Expose the compound to heat (40–80°C), UV light, and acidic/basic conditions (pH 1–13), followed by HPLC analysis to track decomposition .

- Kinetic stability assays : Monitor half-life in aqueous buffers (PBS, pH 7.4) at 37°C using UV-Vis spectroscopy .

- Hygroscopicity testing : Measure weight gain in controlled humidity chambers (20–80% RH) .

Advanced Research Questions

Q. How to optimize diastereoselective synthesis to achieve high enantiomeric excess?

Methodological Answer:

- Chiral auxiliaries : Use (R)- or (S)-phenethylamine derivatives during lithiation to induce asymmetry .

- Catalytic asymmetric synthesis : Employ RuPhos or BINAP ligands with Pd(OAc)₂ for cross-coupling steps (e.g., 73% yield, 92% ee) .

- SFC purification : Chiral supercritical fluid chromatography (e.g., Chiralpak IA column) to separate enantiomers .

Case Study : A 21.4% yield over three steps was achieved using n-BuLi and (i-Pr)₂NH, with SFC resolving diastereomers to >99% ee .

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) and adjust for variables like cell line/passage number .

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., 3-methyl vs. 4-phenyl groups) to isolate bioactive moieties .

- Orthogonal validation : Confirm activity via dual-reporter assays (e.g., luciferase and GFP) to rule out assay-specific artifacts .

Q. How to design experiments to elucidate the compound's reaction mechanisms?

Methodological Answer:

- Isotopic labeling : Use ¹⁸O or deuterated reagents to track sulfone group transformations during oxidation .

- Kinetic isotope effects (KIE) : Compare reaction rates with protiated/deuterated substrates to identify rate-determining steps .

- Computational modeling : DFT calculations (e.g., Gaussian 16) to map transition states and predict regioselectivity in Diels-Alder reactions .

Q. What computational methods predict the compound's reactivity in novel reactions?

Methodological Answer:

- Molecular docking : AutoDock Vina to simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory studies) .

- QM/MM simulations : Hybrid quantum mechanics/molecular mechanics to model bond cleavage in radical reactions .

- ADMET prediction : SwissADME or ADMETLab 2.0 to forecast solubility, bioavailability, and toxicity .

Q. How to address solubility challenges in aqueous systems for biological testing?

Methodological Answer:

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to enhance solubility without cytotoxicity .

- Prodrug design : Introduce phosphate or glycoside groups for improved hydrophilicity, cleaved in vivo .

- Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release in cell culture .

Q. What statistical approaches validate purity and reproducibility in synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Use Minitab or JMP to optimize reaction parameters (temperature, catalyst loading) via factorial design .

- Control charts : Track batch-to-batch purity (HPLC) over 10+ runs to identify outliers .

- Multivariate analysis (PCA) : Correlate impurity profiles with reaction conditions to mitigate variability .

Q. How to develop HPLC methods for analyzing degradation products?

Methodological Answer:

- Column selection : Use C18 columns (e.g., Agilent Zorbax SB-C18) with gradient elution (0.1% TFA in H₂O/ACN) .

- Forced degradation : Stress samples under oxidative (H₂O₂), thermal (80°C), and photolytic (ICH Q1B) conditions .

- Peak tracking : LC-MS/MS to identify degradation products (e.g., sulfonic acid derivatives at m/z 228.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.